methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate
Description
Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate is a structurally complex organic compound featuring:
- A benzoate ester core (methyl ester at position 4 of the benzene ring).
- A sulfamoyl group (-SO₂NH-) linked to a cyclohexyl ring.
- A phenylcarbamoyloxy substituent (-O(CO)NHC₆H₅) on the cyclohexyl group.
The compound is of interest in medicinal chemistry for its structural versatility, allowing modifications to optimize pharmacokinetic or pharmacodynamic profiles.
Properties
IUPAC Name |
methyl 4-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-20(24)15-10-12-19(13-11-15)30(26,27)23-17-8-5-9-18(14-17)29-21(25)22-16-6-3-2-4-7-16/h2-4,6-7,10-13,17-18,23H,5,8-9,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCICIBLHTYULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-(aminosulfonyl)benzoic acid with 3-(phenylcarbamoyloxy)cyclohexylamine under controlled conditions. The reaction mixture is often treated with methylating agents like methyl iodide or dimethyl sulfate to yield the desired product. Conditions such as temperature, solvent, and reaction time play crucial roles in achieving high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. Techniques like continuous flow chemistry, automated synthesis, and advanced purification methods could be employed to achieve large-scale production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can be utilized to modify the compound's structure and properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize specific functional groups within the compound.
Reduction: Catalytic hydrogenation or metal hydride reagents (e.g., lithium aluminum hydride) can be employed to reduce certain bonds within the molecule.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxyl or carboxyl derivatives, while reduction could result in the formation of amines or alcohols. Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate has numerous scientific research applications:
Chemistry: Used as a starting material or intermediate for the synthesis of more complex molecules. It is valuable for studying reaction mechanisms and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Researchers may use it to develop new drugs or biochemical probes.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties. Clinical studies may explore its efficacy and safety for various medical conditions.
Industry: Utilized in the development of specialty chemicals, coatings, or polymers. Its unique structure can impart desirable properties to industrial products.
Mechanism of Action
The mechanism by which methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist. The precise mechanism would depend on the context of its application and the biological or chemical systems involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Sulfamoyl Groups
Methyl 3-[(Dimethylsulfamoyl)Oxy]Benzoate ()
- Structural Difference : Lacks the cyclohexyl and phenylcarbamoyloxy groups; instead, it has a dimethylsulfamoyloxy substituent.
- Key Properties :
Methyl 4-({[(4-Chlorophenyl)Sulfonyl]Amino}Methyl)Benzoate ()
- Structural Difference : Replaces the cyclohexyl-phenylcarbamoyloxy moiety with a 4-chlorophenylsulfonamidomethyl group.
- Key Properties: The 4-chlorophenyl group improves metabolic stability but may reduce solubility .
Cyclohexyl-Sulfamoyl Derivatives
Methyl 3-({3-[(Phenylcarbamoyl)Oxy]Cyclohexyl}Sulfamoyl)Thiophene-2-Carboxylate ()
- Structural Difference : Replaces the benzoate core with a thiophene ring.
- Key Properties :
- Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions .
- Exhibits anti-inflammatory activity via cyclooxygenase (COX) enzyme inhibition, a mechanism shared with the parent compound but with higher potency due to thiophene’s electronic effects .
Ethyl 4-Methoxy-3-[[3-(5-Oxopyrrolidin-3-Yl)Phenyl]Sulfamoyl]Benzoate ()
- Structural Difference: Substitutes the cyclohexyl group with a pyrrolidinone-linked phenyl ring and adds a methoxy group.
- Lower lipophilicity compared to the cyclohexyl-containing parent compound may affect membrane permeability.
Compounds with Phenylcarbamoyloxy Substituents
4-[[3-[(4-Chlorophenyl)Carbamoyl]Phenyl]Sulfonylamino]Benzoic Acid ()
- Structural Difference : Uses a 4-chlorophenylcarbamoyl group and a sulfonamide (vs. sulfamoyl) linkage.
- Key Properties :
- The sulfonamide group increases acidity, enhancing solubility in aqueous media .
- Demonstrates broad research applicability but lacks the ester functionality critical for prodrug strategies.
{[1-(4-Methylphenyl)Ethyl]Carbamoyl}Methyl Benzoate ()
- Structural Difference : Replaces the cyclohexyl-sulfamoyl group with a 4-methylphenylethyl carbamoyl chain.
- Key Properties :
- The linear alkyl chain reduces steric hindrance, favoring enzyme binding but decreasing metabolic stability .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Solubility | Bioactivity |
|---|---|---|---|---|
| Parent Compound | Benzoate ester | Cyclohexyl-sulfamoyl, phenylcarbamoyloxy | Moderate | Anti-inflammatory, enzyme inhibition |
| Methyl 3-[(dimethylsulfamoyl)oxy]benzoate | Benzoate ester | Dimethylsulfamoyloxy | High | Antimicrobial |
| Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate | Benzoate ester | 4-Chlorophenylsulfonamidomethyl | Low | Drug development |
| Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate | Thiophene ester | Cyclohexyl-sulfamoyl, phenylcarbamoyloxy | Moderate | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
